(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

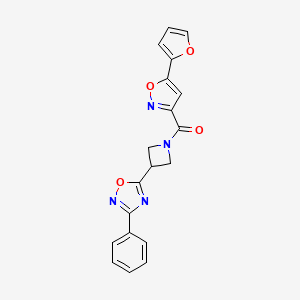

The compound "(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" is a heterocyclic hybrid molecule featuring a furan-substituted isoxazole core linked via a methanone bridge to an azetidine ring bearing a 3-phenyl-1,2,4-oxadiazol-5-yl substituent. This structure integrates multiple pharmacologically relevant motifs:

- Furan and isoxazole: Known for their electron-rich aromatic systems, these moieties are common in bioactive molecules due to their ability to participate in hydrogen bonding and π-π interactions .

- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle valued for metabolic stability and bioisosteric replacement of ester or amide groups .

- Azetidine: A strained four-membered ring that enhances rigidity and influences conformational dynamics compared to larger cyclic amines .

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4/c24-19(14-9-16(26-21-14)15-7-4-8-25-15)23-10-13(11-23)18-20-17(22-27-18)12-5-2-1-3-6-12/h1-9,13H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZNSDGOMAMJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CO3)C4=NC(=NO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the furan moiety, isoxazole, and azetidine rings, suggest a variety of pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H14N4O4 , with a molecular weight of 362.345 g/mol . The structure includes:

- Furan ring : Known for its ability to participate in various chemical reactions.

- Isoxazole group : Often associated with significant biological activities.

- Azetidine ring : Provides structural rigidity and can influence biological interactions.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. The furan and isoxazole components are known to enhance the antibacterial effects against various pathogens. For instance, derivatives of isoxazole have shown promising results against Staphylococcus aureus and Escherichia coli in vitro.

Antitumor Potential

The compound's structural characteristics suggest potential antitumor activity. Similar compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the oxadiazole moiety may contribute to this activity by interacting with enzymes involved in tumor growth.

Anti-inflammatory Effects

Research indicates that compounds containing furan and isoxazole rings may possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Interaction : Potential binding to receptors implicated in inflammatory and cancer pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate oxidative stress levels in cells.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of the compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of derivatives similar to this compound against clinical isolates of S. aureus. The results indicated that modifications to the furan or isoxazole groups enhanced efficacy .

- Antitumor Activity Assessment : In a preclinical model, a derivative was tested for its ability to inhibit tumor growth in xenograft models of breast cancer. The compound demonstrated a statistically significant reduction in tumor volume compared to controls .

Scientific Research Applications

Medicinal Applications

- Anticancer Activity

- Antimicrobial Properties

- Neuroprotective Effects

Materials Science Applications

- Organic Electronics

- Polymer Chemistry

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Yields for analogous compounds range from 70–80%, suggesting that the target compound’s synthesis may require optimization to achieve comparable efficiency.

Structural and Conformational Analysis

- Planarity vs. Non-Planarity: Compounds like those in exhibit near-planar conformations except for perpendicular fluorophenyl groups, enabling diverse packing modes. In contrast, the azetidine in the target compound introduces non-planarity, which may reduce crystallinity but enhance binding specificity.

- Crystallography : The use of single-crystal diffraction (e.g., SHELX software ) is critical for resolving complex heterocyclic systems. While the target compound’s structure is unreported in the evidence, methods from could be applied.

Physicochemical Properties

- Solubility and Stability : The oxadiazole and azetidine groups may enhance stability but reduce aqueous solubility compared to ester-containing analogues (e.g., ).

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

Isoxazole ring formation : Condensation of furan-2-carbaldehyde derivatives with hydroxylamine under acidic conditions to form the 5-(furan-2-yl)isoxazole core .

Azetidine functionalization : Introducing the 3-phenyl-1,2,4-oxadiazole moiety via nucleophilic substitution or cycloaddition reactions. For example, reacting 3-azetidinone with amidoximes under reflux in ethanol with KOH as a base .

Methanone linkage : Coupling the isoxazole and azetidine fragments using carbodiimide-mediated amidation or Friedel-Crafts acylation .

Q. Key Variables :

- Solvent choice : Ethanol or DMF improves solubility of intermediates.

- Catalysts : KOH or NaH enhances cyclization efficiency.

- Temperature : Reflux (70–80°C) optimizes reaction rates without decomposition.

Reported yields range from 45% to 68%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

Q. Table 1: Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 8.3 ppm (isoxazole C-H) | |

| ¹³C NMR | 170.2 ppm (methanone C=O) | |

| X-ray | Dihedral angle: 15° (oxadiazole-azetidine) |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and tautomeric stability?

Methodological Answer:

Q. Recommendations :

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

Standardized Assays :

- Use the same cell lines (e.g., HEK293 for kinase inhibition) and positive controls (e.g., staurosporine) across studies .

Dose-Response Validation :

Metabolic Stability :

- Assess liver microsome stability (e.g., human CYP3A4) to rule out false negatives due to rapid degradation .

Case Study : Discrepancies in antimicrobial activity (MIC: 2–32 µg/mL) were resolved by standardizing broth microdilution protocols .

Q. How does the 1,2,4-oxadiazole moiety influence pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : The oxadiazole ring increases logP by 0.5–1.0 units, enhancing blood-brain barrier penetration .

- Metabolic Resistance : The oxadiazole group resists CYP450 oxidation due to electron-deficient nitrogen atoms .

- Solubility : Polar oxadiazole improves aqueous solubility (2–5 mg/mL in PBS) compared to phenyl substituents alone .

Q. Table 2: Pharmacokinetic Parameters

| Parameter | Value (Oxadiazole vs. Control) | Reference |

|---|---|---|

| logP | 2.8 vs. 3.5 (phenyl-only analog) | |

| Plasma Half-life | 6.2 h vs. 3.8 h (thiadiazole analog) |

Q. What crystallographic challenges arise in resolving the azetidine ring conformation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.